Cas no 118049-03-9 (3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)

3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- Chemical and Physical Properties
Names and Identifiers
-
- 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-
- 1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5(4H)-one
- 2-(4-fluorophenyl)-5-propyl-4H-pyrazol-3-one
- 118049-03-9
- SCHEMBL5975717
- 2-(4-Fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- AKOS005205731
- MFCD10696093
-
- MDL: MFCD10696093
- Inchi: InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3
- InChI Key: CMFVCYMYVGRETF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 220.10119120Da
- Monoisotopic Mass: 220.10119120Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7Ų
- XLogP3: 2.2
3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM331621-1g |
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
118049-03-9 | 95%+ | 1g |
$442 | 2023-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192517-1g |
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
118049-03-9 | 98% | 1g |
¥3448.00 | 2024-08-09 | |
A2B Chem LLC | AJ23469-5g |
1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
118049-03-9 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
abcr | AB419630-1 g |
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
118049-03-9 | 1g |
€542.30 | 2023-03-02 | ||
abcr | AB419630-10 g |
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
118049-03-9 | 10g |
€1,330.40 | 2023-03-02 | ||
abcr | AB419630-25g |
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one; . |
118049-03-9 | 25g |
€1851.50 | 2024-04-20 | ||
A2B Chem LLC | AJ23469-1g |
1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
118049-03-9 | 95+% | 1g |
$950.00 | 2024-04-20 | |
A2B Chem LLC | AJ23469-10g |
1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
118049-03-9 | 95+% | 10g |
$2198.00 | 2024-04-20 | |
A2B Chem LLC | AJ23469-25g |
1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
118049-03-9 | 95+% | 25g |
$3024.00 | 2024-04-20 | |
abcr | AB419630-1g |
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one; . |
118049-03-9 | 1g |
€542.30 | 2024-04-20 |
3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- Related Literature
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Additional information on 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-
Introduction to 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- (CAS No. 118049-03-9)
3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-, identified by its Chemical Abstracts Service (CAS) number 118049-03-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a structural motif known for its broad spectrum of biological activities and therapeutic potential. The presence of a 4-fluorophenyl substituent and a 5-propyl group in its molecular framework endows it with unique chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- consists of a six-membered aromatic ring system containing two nitrogen atoms, with additional functional groups that contribute to its reactivity and biological interactions. The 4-fluorophenyl moiety introduces a fluorine atom into the aromatic ring, which is known to enhance metabolic stability and binding affinity in many drug molecules. Meanwhile, the 5-propyl group adds bulk to the molecule, potentially influencing its solubility and pharmacokinetic behavior. These structural features make this compound an intriguing subject for studying its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives due to their diverse biological activities. Pyrazoles have been reported to exhibit anti-inflammatory, antimicrobial, antiviral, and anticancer properties, among others. Among these derivatives, compounds with fluorinated aromatic rings have shown particularly promising results in preclinical studies. The fluorine atom can modulate the electronic properties of the aromatic ring, leading to enhanced binding affinity to enzymes and receptors involved in various disease pathways.
One of the most notable applications of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- is in the context of oncology research. Recent studies have highlighted the role of pyrazole derivatives in inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, modifications at the 4-fluorophenyl position have been shown to improve binding to tyrosine kinases, which are critical targets in many cancer therapies. Additionally, the 5-propyl group may contribute to stabilizing the compound’s conformation in solution, thereby enhancing its bioavailability and therapeutic efficacy.
Another area where this compound shows promise is in anti-inflammatory drug development. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Pyrazole derivatives have been identified as potent inhibitors of inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of a 4-fluorophenyl group in 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- may enhance its inhibitory effects on these enzymes by improving receptor binding affinity.
The synthesis of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the 4-fluorophenyl substituent typically involves halogenation followed by nucleophilic substitution or cross-coupling reactions. Similarly, the addition of the 5-propyl group often requires alkylation or Friedel-Crafts acylation strategies. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound at each synthetic step.
In terms of pharmacokinetic properties, the solubility and bioavailability of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- are critical factors that need to be evaluated during drug development. The presence of both polar (nitrogen atoms) and non-polar (alkyl groups) regions in its structure suggests that it may exhibit moderate solubility in both aqueous and organic solvents. This property could be advantageous for formulating oral or injectable dosage forms suitable for clinical use.
Evaluation of metabolic stability is another crucial aspect when assessing the potential therapeutic value of this compound. In vitro studies using liver microsomes or hepatocytes can provide insights into how quickly it is metabolized by enzymes such as cytochrome P450 (CYP450). Understanding its metabolic profile helps predict potential drug-drug interactions and optimize dosing regimens to maximize therapeutic benefits while minimizing adverse effects.
The toxicological profile of 3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl- must also be thoroughly investigated before considering clinical translation. Acute toxicity studies can determine safe exposure limits based on oral or parental administration routes. Additionally
118049-03-9 (3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-) Related Products
- 2228644-41-3(2-(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopropyl)ethan-1-amine)
- 42185-42-2(Ethyl2-Acetyl-5-hexenoate)
- 1261887-84-6(3-Fluoro-3'-(trifluoromethyl)biphenyl-4-acetic acid)
- 846030-08-8(1-(4-methoxyphenyl)-4-{1-3-(3-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 933674-84-1(1,2-Difluoro-4-methoxy-5-methyl-benzene)
- 2229590-29-6(4-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)oxane-4-carboxylic acid)
- 2229478-64-0(tert-butyl N-{4-1-(aminooxy)-2-methylpropan-2-yl-2-chlorophenyl}carbamate)
- 2228558-19-6(2-(4-amino-2-methylbutan-2-yl)-4-bromophenol)
- 13765-74-7(molybdenum disilver tetraoxide)
- 885279-46-9(2-(3-Bromo-benzyl)-thiazol-4-ylamine)
